REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:11]2[N:10]=[CH:9][NH:8][C:7]=2[C:6](=[O:12])[NH:5][C:4]1=[O:13])[CH3:2].CN(C)C=O.C(=O)([O-])[O-].[K+].[K+].[CH2:25](Cl)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>O>[CH2:25]([N:8]1[C:7]2[C:6](=[O:12])[NH:5][C:4](=[O:13])[N:3]([CH2:1][CH3:2])[C:11]=2[N:10]=[CH:9]1)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(NC(C=2NC=NC12)=O)=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
It was then stirred at 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitated product was filtered on a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with water until salt-free and
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying oven at 100° C
|
Type
|
CUSTOM
|
Details
|
If necessary, a further purification
|
Type
|
CUSTOM
|
Details
|
by reprecipitating from 1 N sodium hydroxide solution
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C=NC=2N(C(NC(C12)=O)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |